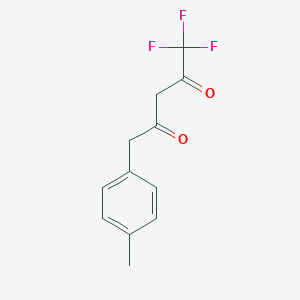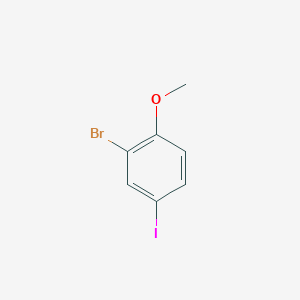
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione” is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic and environmental applications. It is also known as trifluoro-acetylacetone (TFAA) .
Molecular Structure Analysis
The molecular structure of 1,1,1-trifluoro-pentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations . It contains a total of 28 bonds; 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ketones (aliphatic) .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 154.09, a linear formula of CH3COCH2COCF3, and a refractive index n20/D 1.388 (lit.) . It has a boiling point of 105-107 °C (lit.) and a density of 1.27 g/mL at 25 °C (lit.) .Scientific Research Applications
1. Synthesis of Trifluoromethylated Compounds
1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione has been used in the regioselective synthesis of various trifluoromethylated compounds. For example, it was involved in the synthesis of trifluoromethylated pyrazoles by selective protection, demonstrating its utility in creating structurally diverse fluorinated organic compounds (Lyga & Patera, 1990).
2. Gas Chromatographic Retention Studies
This compound has also been studied for its retention behavior in gas chromatographic columns. Research on the retention of its metal derivatives provided insights into the chemical effects of the support, ligand, and metal ion, crucial for understanding chromatographic separation processes (Dilli & Patsalides, 1979).
3. Formation of Functionalized Phenols
Further, it has been utilized in the formation of functionalized 5-alkyl-3-(trifluoromethyl)phenols through cyclization reactions, highlighting its role in synthesizing complex organic structures with potential pharmaceutical relevance (Büttner et al., 2013).
4. Study of Molecular Structure and Vibrational Frequencies
The molecular structure and vibrational frequencies of this compound have been extensively studied. These investigations provide critical data for understanding the physical and chemical properties of β-diketones, useful in various scientific domains, such as material science and spectroscopy (Zahedi-Tabrizi et al., 2006).
5. Involvement in Complex Formation Reactions
It has shown potential in complex formation reactions with metals. Studies on its reactions with nickel(II), cobalt(II), copper(II), and iron(III) have provided insights into the kinetics and mechanisms of these reactions, which are fundamental in coordination chemistry and materials science (Hynes & O'Shea, 1983).
Safety and Hazards
When handling “1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione”, it is recommended to wash face, hands, and any exposed skin thoroughly. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Keep away from heat, sparks, open flames, or hot surfaces .
properties
IUPAC Name |
1,1,1-trifluoro-5-(4-methylphenyl)pentane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8-2-4-9(5-3-8)6-10(16)7-11(17)12(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCJBROBGJIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)

![2-[(3-chlorophenyl)amino]acetic Acid](/img/structure/B170604.png)



![1-[3-(Trifluoromethyl)phenyl]pent-4-en-1-one](/img/structure/B170619.png)
![3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B170621.png)
![12,13-Dihydro-2,10-difluoro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B170625.png)
